![molecular formula C12H14FN3 B2650721 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine CAS No. 955549-01-6](/img/structure/B2650721.png)
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research. This compound is a member of the pyrazole family and has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes involved in inflammation and cancer cell growth. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Additionally, the compound has been found to inhibit the activity of certain kinases that are involved in cancer cell growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine have been studied extensively. The compound has been shown to reduce inflammation and pain in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. The compound has been shown to have a low toxicity profile and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine in lab experiments include its ability to inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. The compound has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to interact with other compounds in the experimental system.
Future Directions
There are several future directions for research on 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient synthesis methods to produce the compound in larger quantities.
3. In vivo studies to determine the efficacy of the compound in treating inflammation and cancer.
4. Studies to determine the potential of the compound as a drug candidate for the treatment of various diseases.
5. Investigation of the potential of the compound to interact with other compounds in the experimental system.
Conclusion
In conclusion, 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. The compound has a low toxicity profile and is well-tolerated in animal models. Future research on this compound may lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine involves the reaction of 4-fluorobenzaldehyde with propyl hydrazine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final compound. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain.
properties
IUPAC Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-10-11(12(14)16-15-10)8-4-6-9(13)7-5-8/h4-7H,2-3H2,1H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJDVZQXJVBMRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=NN1)N)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.